molecular formula C19H29BN2O3 B3038619 1-Cyclohexyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 874297-81-1

1-Cyclohexyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B3038619
CAS No.: 874297-81-1
M. Wt: 344.3 g/mol
InChI Key: ZTWRGAHFDGVATQ-UHFFFAOYSA-N
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Description

The compound “1-Cyclohexyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea” is a urea derivative with a cyclohexyl group, a phenyl group, and a boron-containing group known as a tetramethyl-1,3,2-dioxaborolane . Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, while boron-containing groups are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would include a cyclohexyl ring, a phenyl ring, and a boron-containing tetramethyl-1,3,2-dioxaborolane group . The exact three-dimensional structure would depend on the specific stereochemistry at the various chiral centers in the molecule.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing tetramethyl-1,3,2-dioxaborolane groups are often used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of an aryl or vinyl boronic acid (or ester) with an aryl or vinyl halide in the presence of a palladium catalyst.

Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds containing elements of 1-Cyclohexyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea have been synthesized and analyzed using various techniques. A study by Huang et al. (2021) involved synthesizing boric acid ester intermediates with benzene rings and confirming their structures through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These analyses were complemented by density functional theory (DFT) calculations, which provided insights into the molecular structures and physicochemical properties of the compounds (Huang et al., 2021).

Corrosion Inhibition

  • The corrosion inhibition performance of derivatives related to this compound has been investigated. Mistry et al. (2011) evaluated the inhibition effect of such derivatives on mild steel corrosion in acidic solutions. Their findings suggest that these compounds are efficient corrosion inhibitors, primarily due to their strong adsorption on the steel surface, forming a protective layer (Mistry et al., 2011).

Boron-Containing Compounds in Medicine

  • In the medical field, research has been conducted on boron-containing compounds, similar to those in the compound of interest, for their potential applications in treatments. Morrison et al. (2010) synthesized boronated phosphonium salts and investigated their cytotoxicities and boron uptake in vitro. These studies are important for understanding the medical applications of boron-containing compounds, including those with structures akin to this compound (Morrison et al., 2010).

Catalysis and Polymerization

  • The catalytic properties of compounds structurally related to this compound have been explored. Fischer et al. (2013) utilized complexes similar in structure for initiating Suzuki-Miyaura chain growth polymerization, resulting in the production of heterodisubstituted polyfluorenes. This research highlights the potential of such compounds in catalysis and polymer synthesis (Fischer et al., 2013).

Mechanism of Action

Target of Action

It’s known that the compound contains a boronic ester group, which is often used in suzuki-miyaura cross-coupling reactions . This suggests that the compound might interact with palladium catalysts or other transition metals in biochemical systems.

Mode of Action

Compounds containing a boronic ester group, like this one, are known to undergo borylation reactions . In these reactions, the boronic ester group can form bonds with other organic compounds, potentially altering their structure and function.

Biochemical Pathways

Given its potential role in suzuki-miyaura cross-coupling reactions , it could be involved in the synthesis of various biologically active compounds.

Result of Action

Its potential role in suzuki-miyaura cross-coupling reactions suggests that it could contribute to the synthesis of various biologically active compounds.

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability. For instance, the stability of the boronic ester group might be affected by changes in pH .

Future Directions

The future directions for this compound would depend on its intended use. If it’s being used as a reagent in organic synthesis, future research might involve exploring its use in other types of reactions or developing more efficient synthesis methods .

Properties

IUPAC Name

1-cyclohexyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BN2O3/c1-18(2)19(3,4)25-20(24-18)14-10-12-16(13-11-14)22-17(23)21-15-8-6-5-7-9-15/h10-13,15H,5-9H2,1-4H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWRGAHFDGVATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Cyclohexyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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